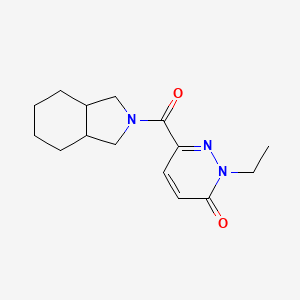
6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one, also known as SM-934, is a small molecule compound that has been the subject of scientific research for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one is not fully understood, but it has been suggested to involve the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the activation of regulatory T cells (Tregs). This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects in various animal models. In autoimmune diseases, this compound has been shown to reduce inflammation and improve disease symptoms, such as joint swelling and pain. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one in lab experiments include its small molecule size, which allows for easy synthesis and modification, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
For 6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one research include the development of more efficient synthesis methods, the optimization of the compound's pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its full therapeutic potential.
Méthodes De Synthèse
6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one has been synthesized using various methods, including the reaction of 2-methylpyridazin-3-one with 1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylic acid in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI), or by the reaction of 2-methylpyridazin-3-one with 1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylic acid chloride in the presence of a base, such as triethylamine. The yield of this compound synthesis has been reported to be around 50-70%.
Applications De Recherche Scientifique
6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one has been studied for its potential therapeutic applications in various diseases, including autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE), and cancer. In animal models of autoimmune diseases, this compound has been shown to reduce inflammation and improve disease symptoms. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
6-(1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carbonyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-16-13(18)7-6-12(15-16)14(19)17-8-10-4-2-3-5-11(10)9-17/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMPSHXLVAAVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide](/img/structure/B7584107.png)
![4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7584116.png)
![2-Methyl-5-(1-thia-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7584128.png)

![3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide](/img/structure/B7584140.png)

![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)
![N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)

![[1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7584175.png)



